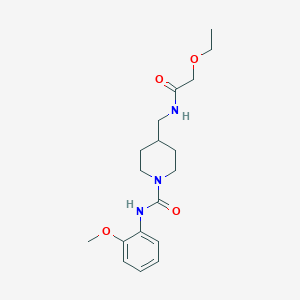

4-((2-ethoxyacetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

4-((2-Ethoxyacetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative characterized by a piperidine core substituted with a carboxamide group at the 1-position and a 2-methoxyphenyl moiety. The 4-position of the piperidine ring is further modified with a (2-ethoxyacetamido)methyl side chain, introducing both ethoxy and acetamido functionalities.

The ethoxyacetamido group may influence solubility and bioavailability, as ethoxy groups often enhance lipophilicity, while acetamido moieties can participate in hydrogen bonding.

Properties

IUPAC Name |

4-[[(2-ethoxyacetyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-3-25-13-17(22)19-12-14-8-10-21(11-9-14)18(23)20-15-6-4-5-7-16(15)24-2/h4-7,14H,3,8-13H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCSFQHVKDLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-ethoxyacetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, identified by its CAS number 1235277-41-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₇N₃O₄

- Molecular Weight : 349.4 g/mol

- Structure : The compound features a piperidine core substituted with an ethoxyacetamido group and a methoxyphenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those related to the dopaminergic and serotonergic systems. Research indicates that derivatives of piperidine compounds often exhibit affinity for dopamine D2 receptors and serotonin receptors, which are crucial in various neurological and psychiatric conditions.

Case Studies and Experimental Data

- Dopamine D2 Receptor Binding : In vitro assays have been conducted to assess the binding affinity of piperidine derivatives to dopamine receptors. The docking studies suggest that these compounds can form stable interactions with receptor sites, potentially leading to therapeutic effects for conditions like schizophrenia and Parkinson's disease .

- Serotonin Receptor Interaction : Other studies involving piperazine derivatives indicated high affinity for serotonin receptors (5-HT1A/5-HT2A), which play a role in mood regulation and anxiety disorders. The incorporation of the methoxyphenyl group may enhance these interactions .

- Anticancer Potential : Emerging research suggests that compounds with similar structures could inhibit EGFR mutation-expressing cancer cells, highlighting potential anticancer applications . This aligns with the ongoing exploration of piperidine derivatives in oncology.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O₄ |

| Molecular Weight | 349.4 g/mol |

| Affinity (Dopamine D2) | Ki = 54 nM (related compound) |

| Potential Applications | Antipsychotic, Anticancer |

Scientific Research Applications

Cancer Treatment

Research indicates that compounds with similar structural motifs to 4-((2-ethoxyacetamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide exhibit promising anticancer properties.

- Mechanism of Action : The compound may function as an inhibitor of specific pathways involved in tumor growth and proliferation. For instance, it could inhibit enzymes like PDE4 , which are linked to cancer progression and inflammation .

- Case Studies : A study published in the Tropical Journal of Pharmaceutical Research highlighted that derivatives of piperidine compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar compounds could be effective in targeting malignancies .

Neurological Disorders

The compound is also being investigated for its potential to treat neurological conditions.

- Cognitive Function Improvement : It has been suggested that this compound may enhance cognitive functions by inhibiting PDE4 activity, which is crucial for memory and learning processes .

- Research Findings : A patent related to the compound indicates its use in treating cognitive impairments and psychiatric disorders by improving synaptic plasticity through the activation of the CREB pathway .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, which is beneficial in various therapeutic contexts.

- Targeted Enzymes : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against cancer cell lines through enzyme inhibition mechanisms. |

| Cognitive Enhancement | Potential to improve cognitive functions and treat psychiatric disorders via PDE4 inhibition. |

| Enzyme Inhibition | May inhibit key enzymes involved in disease progression, aiding in therapeutic interventions. |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Synthesis and Yield: Aminoethyl-substituted analogs (e.g., Compounds 5–12 in ) exhibit high yields (90–120%), attributed to straightforward synthetic routes for introducing aminoethyl groups . Fluorinated aryl groups (e.g., 4-fluorophenyl in Compound 6) are common in drug design to modulate electronic properties and metabolic stability .

Pharmacological Relevance :

- MK0974 () demonstrates the importance of trifluoroethyl and heterocyclic groups in enhancing receptor affinity (e.g., TAAR1 agonism). The target compound’s ethoxyacetamido group may offer similar advantages in target engagement .

- M677-0662 () highlights the use of thiazole rings for diversifying piperidine carboxamides, contrasting with the target’s aliphatic ethoxyacetamido chain. Thiazole-containing analogs may exhibit improved membrane permeability .

Physicochemical Properties :

- The sulfonamido analog in (MW 447.55) shares a similar molecular weight with the target compound, suggesting comparable solubility and logP profiles. However, the sulfonamido group’s higher polarity may reduce lipophilicity compared to the ethoxyacetamido group .

Functional Group Impact on Bioactivity

- Aminoethyl vs.

- Aryl Substituents : The 2-methoxyphenyl group in the target compound is structurally analogous to ligands in the NBOMe series (), which target serotonin receptors. However, NBOMe compounds are phenethylamines, whereas piperidine carboxamides likely engage distinct targets .

Computational and Experimental Data Gaps

- Target Compound: No experimental data on receptor binding, toxicity, or pharmacokinetics are available in the provided evidence. Predictions based on analogs suggest moderate XlogP (~3.5) and topological polar surface area (~90 Ų), indicative of oral bioavailability .

- Contradictions : Fluorinated analogs () show enhanced metabolic stability, but the target compound’s ethoxy group may introduce susceptibility to hepatic oxidation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

- Step 1 : Coupling of the piperidine core with a sulfonamide or carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 2 : Functionalization of the piperidine nitrogen with a methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .

- Optimization strategies :

-

Solvent selection (e.g., DMF for polar intermediates, toluene for reflux conditions) to improve yield .

-

Catalyst screening (e.g., palladium catalysts for cross-coupling steps) .

-

Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Table 1: Synthetic Route Comparison

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 EDC/HOBt, DMF, RT 65–75 >90% 2 Pd(dba)₂, XPhos, 80°C 50–60 85–90%

Q. What spectroscopic techniques are most effective for confirming structural integrity?

- 1H/13C NMR : Key peaks include:

Q. How does the compound’s molecular architecture influence its physicochemical properties?

- LogP : Calculated XlogP ≈ 2.8 (moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : ~95 Ų (suggests moderate permeability) .

- Hydrogen bonding : 3 donors, 5 acceptors (impacts solubility and protein binding) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological interactions?

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., enzymes like COX-2) using docking software (AutoDock, Schrödinger) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity .

Table 2: Predicted ADMET Properties

| Property | Prediction |

|---|---|

| BBB permeability | Low |

| CYP2D6 inhibition | Moderate |

| Ames mutagenicity | Negative |

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Cross-validation : Compare in silico binding scores with in vitro enzyme assays (e.g., IC50 measurements) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy vs. methoxy groups) to test computational hypotheses .

- Feedback loops : Integrate experimental data into machine learning models to refine predictions .

Q. How can enantiomerically pure forms be synthesized, and what chiral resolution techniques apply?

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- Circular Dichroism (CD) : Confirm absolute configuration post-resolution .

Methodological Considerations

-

Handling Data Contradictions :

-

Structural Analogs :

Table 3: Bioactive AnalogsCompound Structural Variation Activity N-(2-Chloro-4-methylphenyl) analog Chlorine substitution Anticancer (IC50: 8 µM) 4-Cyclobutylidene derivative Cyclobutane ring Anti-inflammatory

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.